Diethylamine hydrochloride

Catalog No.
S645015
CAS No.
660-68-4
M.F
C4H12ClN
M. Wt
109.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethylamine hydrochloride

CAS Number

660-68-4

Product Name

Diethylamine hydrochloride

IUPAC Name

N-ethylethanamine;hydrochloride

Molecular Formula

C4H12ClN

Molecular Weight

109.6 g/mol

InChI

InChI=1S/C4H11N.ClH/c1-3-5-4-2;/h5H,3-4H2,1-2H3;1H

InChI Key

HDITUCONWLWUJR-UHFFFAOYSA-N

SMILES

CCNCC.Cl

Synonyms

diethylamine, diethylamine acetate, diethylamine hydrobromide, diethylamine hydrochloride, diethylamine perchlorate, diethylamine phosphate (1:1), diethylamine sulfate, diethylamine sulfite (1:1)

Canonical SMILES

CC[NH2+]CC.[Cl-]

Precursor in Organic Synthesis:

  • DEAHCl serves as a precursor for the synthesis of various organic compounds, including:
    • Atrazine: A herbicide commonly used in agriculture [Source: EPA: ]
    • Lysergic Acid Diethylamide (LSD): A potent psychedelic drug with no approved medical use [Source: National Institute on Drug Abuse: ]
    • Pharmaceutical compounds: DEAHCl is involved in the production of various medications, such as ranitidine (an H2 blocker used to treat heartburn) [Source: DrugBank: ]

Reactant in Chemical Reactions:

  • DEAHCl acts as a reactant in various chemical reactions, including:
    • Mannich reaction: A chemical reaction used to synthesize various organic compounds, including pharmaceuticals and cosmetics [Source: ScienceDirect: ]
    • Synthesis of diethylaminoethyl (DEAE) derivatives: These compounds are used in various applications, such as chromatography and ion exchange processes [Source: Sigma-Aldrich: ]

Other Research Applications:

  • DEAHCl has been used in various other scientific research applications, including:
    • Studies on corrosion inhibition: DEAHCl has been investigated for its potential to inhibit corrosion in metals [Source: ResearchGate: ]
    • Research on plant growth: Some studies have explored the effects of DEAHCl on plant growth and development [Source: ScienceDirect: ]

Diethylamine hydrochloride is an organic compound with the molecular formula C4H12ClNC_4H_{12}ClN and a molecular weight of approximately 109.6 g/mol. It appears as white to off-white crystalline powder or crystals and is known for its hygroscopic nature, meaning it readily absorbs moisture from the air. This compound is a salt formed from diethylamine and hydrochloric acid, often referred to as diethylammonium chloride in some contexts .

Diethylamine hydrochloride is primarily used as a precursor in the synthesis of various chemical compounds, including pharmaceuticals and agricultural chemicals. Its strong ammonia-like odor and weakly alkaline properties make it useful in several applications across different industries .

DEAHCl is a mild irritant and may cause skin, eye, and respiratory tract irritation upon exposure. It is also slightly toxic upon ingestion.

  • Safety Precautions: Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when handling DEAHCl.
, primarily due to its amine functional group. Key reactions include:

  • Formation of Diethylammonium Chloride: When diethylamine reacts with hydrochloric acid, it forms diethylammonium chloride:
    (C2H5)2NH+HCl(C2H5)2NH3+Cl(C_2H_5)_2NH+HCl\rightarrow (C_2H_5)_2NH_3^+Cl^-
  • Mannich Reaction: Diethylamine hydrochloride can act as a reactant in Mannich reactions, where it combines with formaldehyde and a ketone or aldehyde to produce β-amino carbonyl compounds .
  • Alkylation: It can undergo alkylation to yield tertiary amines, which are useful intermediates in organic synthesis .

Diethylamine hydrochloride exhibits low toxicity but can cause transient visual impairment when inhaled. It has been noted for its role in the synthesis of lysergic acid diethylamide (LSD) and atrazine, a widely used herbicide. Additionally, it has potential applications in treating metabolic disorders due to its properties as a nitrogen source in biological systems .

Diethylamine hydrochloride can be synthesized through several methods:

  • Direct Neutralization: Mixing diethylamine with hydrochloric acid results in the formation of diethylamine hydrochloride.
  • Evaporation Method: Dissolving diethylamine in ethanol and allowing the ethanol to evaporate can yield solid diethylamine hydrochloride, which is stable for storage .
  • Reflux Methods: Heating diethylamine with concentrated hydrochloric acid under reflux conditions can also produce the hydrochloride salt effectively .

Diethylamine hydrochloride has diverse applications across various fields:

  • Chemical Synthesis: It serves as an intermediate for synthesizing dyes, pharmaceuticals (e.g., ranitidine), and other organic compounds.
  • Agricultural Chemicals: It is utilized in the production of herbicides like atrazine.
  • Biological Research: The compound is employed in research settings for its properties related to nitrogen metabolism .

Interaction studies involving diethylamine hydrochloride focus on its reactivity with other chemical agents. For instance, it has been studied for its role in synthesizing complex organic molecules through various reaction pathways, including Mannich reactions and alkylation processes. These studies highlight its versatility as a nucleophile and its ability to form stable products under mild conditions .

Diethylamine hydrochloride shares similarities with several other amine-based compounds. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Characteristics
EthylamineC2H7NC_2H_7NA primary amine; more reactive than secondary amines.
TriethylamineC6H15NC_6H{15}NA tertiary amine; less basic than diethylamine.
DimethylamineC2H7NC_2H{7}NA secondary amine; similar structure but different reactivity profile.
N,N-DiethylethanolamineC6H15NC_6H{15}NUsed as a surfactant; distinct from diethylamine due to additional hydroxyl group.

Diethylamine hydrochloride's unique properties stem from its secondary amine structure, which allows for specific reactivity patterns not observed in primary or tertiary amines. Its role as an intermediate in various syntheses further differentiates it from similar compounds .

Melting Point

228.5 °C

UNII

ZE9V3G1135

Related CAS

109-89-7 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 66 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 66 companies. For more detailed information, please visit ECHA C&L website;
Of the 9 notification(s) provided by 65 of 66 companies with hazard statement code(s):;
H315 (95.38%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (95.38%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (98.46%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

660-68-4

Wikipedia

Diethylamine hydrochloride

General Manufacturing Information

Ethanamine, N-ethyl-, hydrochloride (1:1): ACTIVE

Dates

Modify: 2023-08-15

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